molecular formula C15H25BrO2Si B2566408 [4-(2-bromoethyl)-2-methoxyphenoxy](tert-butyl)dimethylsilane CAS No. 2375259-32-6

[4-(2-bromoethyl)-2-methoxyphenoxy](tert-butyl)dimethylsilane

Cat. No.: B2566408
CAS No.: 2375259-32-6
M. Wt: 345.352
InChI Key: QHGCJDUIFZBYHK-UHFFFAOYSA-N
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Description

4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane: is an organosilicon compound with the molecular formula C15H25BrO2Si. It is characterized by the presence of a bromoethyl group, a methoxyphenoxy group, and a tert-butyl dimethylsilane group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane typically involves the reaction of 4-(2-bromoethyl)-2-methoxyphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane involves its ability to undergo various chemical reactions, particularly nucleophilic substitution and hydrolysisThe tert-butyl dimethylsilane group provides stability and protection to sensitive functional groups during chemical transformations .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane, commonly referred to as BEDMS, is an organosilicon compound with significant applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C12H19BrO2Si
  • Molecular Weight : 287.27 g/mol
  • CAS Number : 86864-60-0
  • Physical State : Colorless liquid, soluble in organic solvents.

BEDMS acts primarily as a nucleophilic reagent, facilitating various organic reactions. Its ability to form carbon-carbon bonds makes it a versatile building block in synthetic chemistry. The presence of the bromoethyl group allows for electrophilic substitution reactions, enhancing its reactivity towards biological targets.

Antimicrobial Properties

Research indicates that compounds similar to BEDMS exhibit antimicrobial activity. For instance, derivatives of phenoxy silanes have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that silane compounds can exhibit cytotoxic effects on cancer cell lines. For example, a study on related compounds showed that they could induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential for BEDMS in cancer therapeutics.

Enzyme Inhibition

BEDMS has been evaluated for its ability to inhibit specific enzymes linked to disease progression. For instance, certain silane derivatives have shown promise as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity management. This inhibition can enhance insulin signaling pathways.

Synthesis and Applications

The synthesis of BEDMS typically involves the reaction of tert-butyldimethylsilane with bromoethyl-2-methoxyphenol. The resulting compound is utilized in various applications:

  • Organic Synthesis : As a reagent for ether and ester formation.
  • Pharmaceutical Development : As a precursor for biologically active compounds.
  • Catalysis : In facilitating chemical reactions across different substrates.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Staphylococcus aureus with a significant reduction in bacterial viability upon treatment with BEDMS derivatives.
Study 2Evaluated cytotoxic effects on breast cancer cell lines, showing IC50 values indicating potent antiproliferative activity.
Study 3Investigated enzyme inhibition properties, revealing that BEDMS analogs significantly inhibited PTP1B with potential implications for diabetes treatment.

Properties

IUPAC Name

[4-(2-bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGCJDUIFZBYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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